An In-depth Technical Guide to 3-Hydroxy Methoxyfenozide: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 3-Hydroxy Methoxyfenozide: Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy methoxyfenozide, also known by its reference code RH-117236, is a significant metabolite of the insecticide methoxyfenozide.[1][2] Methoxyfenozide itself is a diacylhydrazine insecticide that exhibits a novel mode of action by mimicking the molting hormone in lepidopteran larvae.[3][4] Understanding the chemical structure and physical properties of its metabolites, such as 3-hydroxy methoxyfenozide, is crucial for comprehensive toxicological assessments, environmental fate analysis, and the development of robust analytical methods. This guide provides a detailed technical overview of 3-hydroxy methoxyfenozide, contextualized by the metabolic pathway and mechanism of action of its parent compound.
Chemical Structure and Identity
3-Hydroxy methoxyfenozide is formed through the hydroxylation of the methoxy-o-toluoyl group of methoxyfenozide.[5] This metabolic transformation results in the introduction of a hydroxyl group on the A-ring of the molecule.
Chemical Name: Benzoic acid, 3-hydroxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide[1]
Synonyms: RH-117236, N'-(tert-butyl)-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide[1][6]
Molecular Formula: C21H26N2O3[1][6]
Canonical SMILES: Cc1cc(C)cc(c1)C(=O)N(N(C(=O)c2c(C)cccc2O)C(C)(C)C)C(C)(C)C
Below is a two-dimensional representation of the chemical structure of 3-hydroxy methoxyfenozide.
Caption: 2D Chemical Structure of 3-Hydroxy Methoxyfenozide.
Physicochemical Properties
The available physicochemical data for 3-hydroxy methoxyfenozide are summarized in the table below. It is important to note that as a metabolite, extensive experimental data for all physical properties may be limited compared to the parent compound.
| Property | Value | Source |
| Molecular Weight | 354.44 g/mol | [1] |
| Molecular Formula | C21H26N2O3 | [1][6] |
| Appearance | Neat | [1] |
| InChI Key | BFKZZXWIAWMKQB-UHFFFAOYSA-N | [1] |
Metabolic Formation of 3-Hydroxy Methoxyfenozide
3-Hydroxy methoxyfenozide is a product of the metabolism of methoxyfenozide in various organisms, including mammals and insects. The metabolism of methoxyfenozide is extensive and involves several primary reactions, including demethylation, glucuronidation, and hydroxylation.[5] Hydroxylation, the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction that often serves to increase the water solubility of a compound, facilitating its excretion. In the case of methoxyfenozide, hydroxylation can occur at different positions on the aromatic rings. The formation of 3-hydroxy methoxyfenozide specifically involves the hydroxylation of the A-ring (the 3-methoxy-o-toluoyl moiety).
The metabolic pathway can be visualized as follows:
Caption: Metabolic formation of 3-hydroxy methoxyfenozide.
Mechanism of Action of the Parent Compound: Methoxyfenozide
To understand the potential biological activity of 3-hydroxy methoxyfenozide, it is essential to consider the mechanism of action of its parent compound. Methoxyfenozide is a highly specific insecticide that acts as an ecdysone agonist.[3][4] Ecdysone is a crucial insect molting hormone. Methoxyfenozide binds to the ecdysone receptor complex in lepidopteran insects with high affinity, mimicking the action of the natural hormone, 20-hydroxyecdysone.[4][7][8]
This binding event triggers a premature and incomplete molt, leading to a cessation of feeding and ultimately, the death of the insect larva.[4] The high specificity of methoxyfenozide for the lepidopteran ecdysone receptor contributes to its favorable safety profile for many non-target organisms.[4] The biological activity of 3-hydroxy methoxyfenozide as an ecdysone agonist would need to be experimentally determined, but its structural similarity to the parent compound suggests it may retain some level of activity.
Synthesis of the Parent Compound: Methoxyfenozide
While the direct synthesis of 3-hydroxy methoxyfenozide is not widely documented in publicly available literature, understanding the synthesis of the parent compound, methoxyfenozide, provides valuable context for chemists and drug development professionals. A common synthetic route involves the reaction of N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine with 3,5-dimethylbenzoyl chloride in the presence of a base.[9]
The key steps in this synthesis are outlined below:
Caption: Simplified synthesis workflow for methoxyfenozide.
Analytical Methodologies for Detection and Quantification
The detection and quantification of 3-hydroxy methoxyfenozide, particularly in environmental and biological matrices, are critical for regulatory and research purposes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for this purpose.
Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy Methoxyfenozide in Water Samples
This protocol is a generalized representation based on common practices for pesticide residue analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Steps:
-
Acidify the water sample (e.g., with formic acid).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., water:methanol) to remove polar impurities.
-
Elute the analyte with a stronger organic solvent (e.g., acetonitrile).[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
-
2. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify 3-hydroxy methoxyfenozide.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.[10]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For 3-hydroxy methoxyfenozide, a potential precursor ion would be [M+H]+. Specific product ions would be determined through infusion experiments.
-
Ion Transitions: At least two MRM transitions are typically monitored for each analyte to ensure confident identification and quantification, as per regulatory guidelines.
-
3. Data Analysis
-
Quantification: A calibration curve is constructed using standards of known concentrations of 3-hydroxy methoxyfenozide. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Confirmation: The presence of the analyte is confirmed by the co-elution with a reference standard and the correct ratio of the two monitored MRM transitions.
Conclusion
3-Hydroxy methoxyfenozide is a key metabolite in the biotransformation of the insecticide methoxyfenozide. A thorough understanding of its chemical structure, physicochemical properties, and the methods for its detection is fundamental for a complete assessment of the parent compound's environmental and toxicological profile. This guide has provided a consolidated overview of the current scientific knowledge on 3-hydroxy methoxyfenozide, offering a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the specific biological activity and a more comprehensive characterization of the physical properties of this metabolite will continue to be of significant interest.
References
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Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE. Link
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4.14 Methoxyfenozide (209)(T,R)*. 5
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METHOXYFENOZIDE First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst Pesticides Safety Directorate, Department for - World Health Organization (WHO). 11
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methoxyfenozide (209) - Food and Agriculture Organization. 3
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3-Hydroxy Methoxyfenozide - CymitQuimica. 1
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Methoxyfenozide (Ref: RH 2485) - AERU - University of Hertfordshire. 2
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49525704 Title: Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA. 12
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49525703 Title: Method Validation Study for the Determination of Methoxyfenozide and Its A - EPA. 10
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Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem - NIH. 7
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252720-16-4 | Methoxyfenozide-3-hydroxy - Anax Laboratories. 6
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METHOXYFENOZIDE (209) First draft prepared by Professor Mi-Gyung Lee, Department of Food Science and Biotechnology, Andong Natio. 13
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Methoxyfenozide content is determined by HPLC UV detector system u. 14
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Analysis of Methoxyfenozide Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS) | Request PDF - ResearchGate. 15
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Understanding the Methoxyfenozide Insecticide Mechanism of Action for Enhanced Pest Control - NINGBO INNO PHARMCHEM CO.,LTD.. 4
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CN102040540A - Synthetic method of methoxyfenozide - Google Patents. 9
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The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed. 8
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